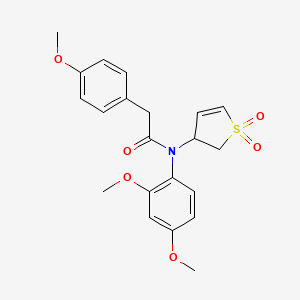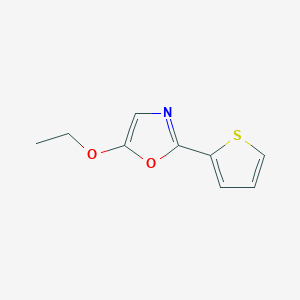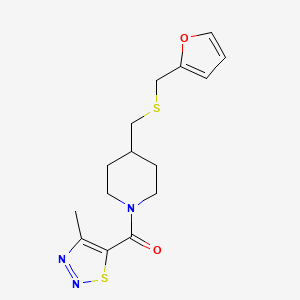
1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine (BMPPA) is a pyrazolamine compound that has been used in various scientific research applications. BMPPA has been studied for its potential biochemical and physiological effects, and its use in laboratory experiments.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine has been utilized in Palladium-Catalyzed Asymmetric Allylic Amination , showcasing its potential in stereoselective synthesis. The reaction with benzylamine, catalyzed by Pd-complexes containing chiral ferrocenyl pyrazole ligands, demonstrates the compound's role in achieving high enantioselectivity. This application underlines the importance of the pyrazole framework in developing catalysts for asymmetric synthesis (Togni et al., 1996).
Biological Activities
The derivatives of this compound have been synthesized and evaluated for their biological activities , including antimicrobial and anticancer properties. For instance, N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes showed potent activity against HL-60 human promyelocytic leukemia cells and some bacteria (Asegbeloyin et al., 2014).
Material Science
In material science , compounds derived from this compound have been incorporated into polyurethane varnish and printing ink paste as antimicrobial additives. These modifications enhance the antimicrobial properties of coatings, indicating the compound's utility in developing functional materials with built-in resistance to microbial growth (El‐Wahab et al., 2015).
Green Chemistry
The compound's derivatives have also been synthesized using green chemistry approaches , such as PEG1000-based dicationic acidic ionic liquid catalysis for the rapid synthesis of quinoline derivatives. This method highlights the environmentally friendly synthesis routes that can be developed using this compound, emphasizing the importance of sustainable chemistry practices (Ren et al., 2015).
Propriétés
IUPAC Name |
2-benzyl-5-(3-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13-6-5-9-15(10-13)16-11-17(18)20(19-16)12-14-7-3-2-4-8-14/h2-11H,12,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJWRPXVOSEAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

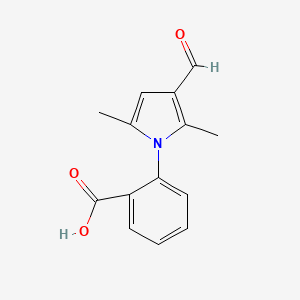
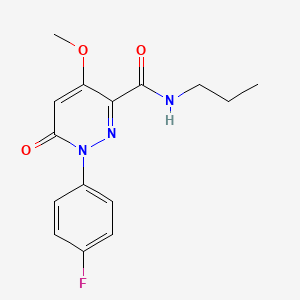

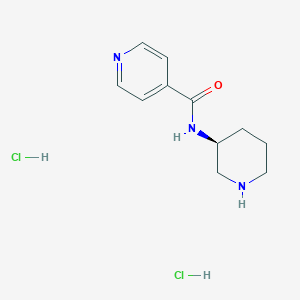

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
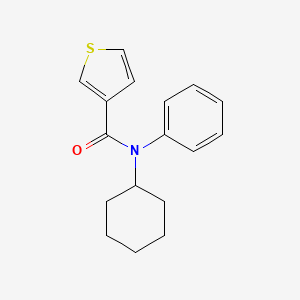
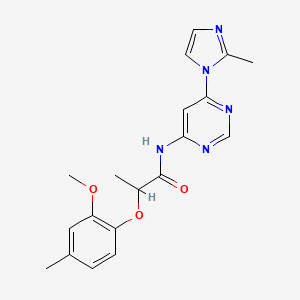
![(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864268.png)
